(2R)-2-Amino-2-(3,3-difluorocyclobutyl)acetic acid hydrochloride
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Overview
Description
(2R)-2-Amino-2-(3,3-difluorocyclobutyl)acetic acid hydrochloride is a synthetic compound characterized by the presence of a cyclobutyl ring substituted with two fluorine atoms and an amino acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Amino-2-(3,3-difluorocyclobutyl)acetic acid hydrochloride typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring is synthesized through a series of cyclization reactions, often starting from a suitable precursor such as a butadiene derivative.
Introduction of Fluorine Atoms: The difluorination of the cyclobutyl ring is achieved using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents under controlled conditions.
Amino Acid Coupling: The amino acid moiety is introduced through a coupling reaction, often using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors for efficient cyclization and fluorination, as well as automated peptide synthesizers for the amino acid coupling step.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-Amino-2-(3,3-difluorocyclobutyl)acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted positions, using nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Amines or thiols in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Substituted cyclobutyl derivatives.
Scientific Research Applications
(2R)-2-Amino-2-(3,3-difluorocyclobutyl)acetic acid hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Biological Studies: It is used in studies exploring the effects of fluorinated compounds on biological systems, including enzyme inhibition and receptor binding.
Materials Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Chemical Biology: It serves as a probe in chemical biology to study the interactions of fluorinated compounds with biomolecules.
Mechanism of Action
The mechanism of action of (2R)-2-Amino-2-(3,3-difluorocyclobutyl)acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and hydrophobic interactions. The amino acid moiety facilitates its incorporation into peptides or proteins, allowing it to modulate biological pathways.
Comparison with Similar Compounds
Similar Compounds
2-(3,3-Difluorocyclobutyl)acetic acid: Lacks the amino group, making it less versatile in biological applications.
(2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(3,3-difluorocyclobutyl)acetic acid: Contains a protecting group, which requires additional steps for deprotection in synthetic applications.
(2R)-2-(3,3-Difluorocyclobutyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid: Similar structure but with a different protecting group, affecting its reactivity and application scope.
Uniqueness
(2R)-2-Amino-2-(3,3-difluorocyclobutyl)acetic acid hydrochloride is unique due to its combination of a difluorocyclobutyl ring and an amino acid moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for diverse applications in research and industry.
Properties
IUPAC Name |
(2R)-2-amino-2-(3,3-difluorocyclobutyl)acetic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F2NO2.ClH/c7-6(8)1-3(2-6)4(9)5(10)11;/h3-4H,1-2,9H2,(H,10,11);1H/t4-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQEJKUPAXINKOO-PGMHMLKASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)C(C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CC1(F)F)[C@H](C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClF2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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